
Ioforminol
Overview
Description
Ioforminol is a triiodobenzenedicarboxamide derivative that has been primarily investigated as a diagnostic agent for X-ray imaging. This compound has been used in clinical trials to study its diagnostic efficacy and safety, particularly in high-risk elderly subjects undergoing coronary catheterization .
Preparation Methods
The preparation of Ioforminol involves several synthetic routes and reaction conditions. One of the key intermediates in its synthesis is 1-formylamino-3,5-bis(2,3-bis(formyloxy)propan-1-ylcarbamoyl)-2,4,6-triiodobenzene Industrial production methods focus on optimizing the yield and purity of the compound, often involving multiple purification steps to ensure the final product meets the required standards .
Chemical Reactions Analysis
Ioforminol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed. Major products from these reactions include iodinated derivatives and deiodinated compounds, which can be further analyzed for their physicochemical properties .
Scientific Research Applications
Ioforminol has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a radiographic contrast agent to enhance the visibility of internal structures in X-ray imaging . In biology and medicine, this compound is investigated for its potential to improve diagnostic accuracy in cardiovascular diseases, chronic kidney diseases, and diabetes mellitus . Its low osmolality and hydrophilicity make it a safer alternative to other contrast agents, reducing the risk of nephrotoxicity in patients .
Mechanism of Action
The mechanism of action of Ioforminol involves its role as a radiographic contrast agent. When administered intravenously, this compound enhances the contrast of blood vessels and tissues in X-ray imaging by increasing the absorption of X-rays. This is achieved through the presence of iodine atoms in its structure, which have a high atomic number and effectively absorb X-rays . The molecular targets and pathways involved in its action are primarily related to its distribution and excretion in the body, ensuring that it provides clear imaging without causing significant adverse effects .
Comparison with Similar Compounds
Ioforminol can be compared with other similar compounds such as iodixanol, iohexol, and iopamidol, which are also used as radiographic contrast agents. Compared to these compounds, this compound has a unique structure that provides lower osmolality and higher hydrophilicity, making it a safer option for patients with renal impairment . The similar compounds share the common feature of containing iodine atoms, but Ioform
Biological Activity
Ioforminol, also known as GE-145 or AN-113111, is an iodinated contrast agent primarily used in medical imaging, particularly in X-ray procedures. It is a dimeric compound that exhibits unique properties beneficial for enhancing imaging quality while minimizing adverse effects. This article delves into the biological activity of this compound, highlighting its pharmacological profile, safety considerations, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its complex chemical structure, which includes multiple iodinated phenyl groups. The molecular formula can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 640.0 g/mol |
Solubility | Highly soluble in water |
Iodine Content | 6 iodine atoms |
pH | 6.0 - 7.5 |
Stability | Supersaturated solutions |
This compound functions as a low-osmolar contrast medium (LOCM), which allows for improved imaging clarity by enhancing the contrast between the vascular structures and surrounding tissues during X-ray imaging. Its mechanism involves the absorption of X-rays due to the high iodine content, which effectively increases the visibility of blood vessels and organs.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid distribution within the vascular system upon administration. Studies have shown that it is predominantly excreted via the kidneys, with a half-life ranging from 1 to 3 hours post-injection.
Safety Profile
While this compound is generally well-tolerated, it is essential to consider potential adverse effects such as:
- Hypersensitivity Reactions : Some patients may experience allergic reactions ranging from mild to severe.
- Nephrotoxicity : There is a risk of contrast-induced nephropathy, particularly in patients with pre-existing renal impairment.
- Cardiovascular Effects : Research has indicated instances of ventricular fibrillation during procedures involving this compound, necessitating caution in at-risk populations .
Case Study 1: Cardiotoxicity Assessment
A notable study published in Acta Radiologica investigated the cardiotoxicity associated with this compound during coronary arteriography in pigs. The findings highlighted a significant incidence of ventricular fibrillation linked to high doses of the contrast agent. The study underscored the importance of careful dose management and monitoring during procedures .
Case Study 2: Patient Recruitment for Clinical Trials
A case study by Acclinate focused on enhancing recruitment strategies for clinical trials involving this compound among diverse populations. The initiative led to a marked increase in participant enrollment, demonstrating effective engagement strategies tailored to specific demographic groups .
Table 2: Summary of Case Study Findings
Study | Key Findings | Implications |
---|---|---|
Cardiotoxicity | Ventricular fibrillation observed in animal models | Need for dose management |
Clinical Trials | Increased diversity in participant recruitment | Improved representation in research studies |
Properties
CAS No. |
1095110-48-7 |
---|---|
Molecular Formula |
C33H40I6N6O15 |
Molecular Weight |
1522.1 g/mol |
IUPAC Name |
5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-N-formyl-2,4,6-triiodoanilino]-2-hydroxypropyl]-formylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C33H40I6N6O15/c34-22-18(30(57)40-1-13(52)7-46)24(36)28(25(37)19(22)31(58)41-2-14(53)8-47)44(11-50)5-17(56)6-45(12-51)29-26(38)20(32(59)42-3-15(54)9-48)23(35)21(27(29)39)33(60)43-4-16(55)10-49/h11-17,46-49,52-56H,1-10H2,(H,40,57)(H,41,58)(H,42,59)(H,43,60) |
InChI Key |
BFVVDRUCXCIALU-UHFFFAOYSA-N |
SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CN(C=O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C=O)I)C(=O)NCC(CO)O)I |
Canonical SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CN(C=O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C=O)I)C(=O)NCC(CO)O)I |
Appearance |
Solid powder |
Key on ui other cas no. |
1095110-48-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(formyl-(3-(formyl-(3,5-bis (2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodophenyl) amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide GE 145 GE-145 GE145 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.